molecular formula C10H9F3O2 B2830369 2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid CAS No. 1893208-10-0

2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B2830369
CAS No.: 1893208-10-0
M. Wt: 218.175
InChI Key: YBWJTLSCKGKIOQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid is a chemical compound with the CAS Number: 1893208-10-0 . It has a molecular weight of 218.18 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3O2/c1-6-4-7(2-3-8(6)11)5-10(12,13)9(14)15/h2-4H,5H2,1H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Environmental Impact and Alternatives

Alternative and Legacy Perfluoroalkyl Substances : A study highlights the shift in the production of long-chain perfluoroalkyl substances (PFASs) to less regulated countries and the emergence of fluorinated alternatives like HFPO-DA due to stringent regulations. Surface water samples from Europe and China revealed significant pollution from industrial sources, with HFPO-DA detected for the first time in surface waters of Germany and China, indicating its potential transport and environmental persistence (Heydebreck et al., 2015).

Chemical Synthesis and Applications

Oxidation of Secondary Alcohols : Research on the kinetics of oxidation of various alcohols by potassium tetraoxoferrate(VI) has shown the formation of ketones in almost quantitative yields. The study provides insights into the mechanistic aspects and potential applications of this oxidation process in synthetic chemistry (Norcross et al., 1997).

Synthesis of Trifluoromethylated Heterocyclic Compounds : A study demonstrated the utility of 2-hydryl-2-(F-methyl)-F-propanoyl fluoride as a building block for the synthesis of trifluoromethylated compounds. This approach offers a method for the synthesis of pyrimidinones and pyrimidinediones, expanding the toolkit for constructing fluorinated organic molecules (Inouye et al., 1985).

Environmental Science and Technology

Assessment of Fluorinated Substances in Consumer Products : Investigations into the fate of fluorotelomer alcohols in consumer products and their transformation into perfluorocarboxylic acids (PFCAs) contribute to understanding the environmental persistence and human exposure risks associated with these substances. Such studies are crucial for informing safer product formulations and regulatory actions (Liu et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash hands and other skin areas thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2,2-difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-4-7(2-3-8(6)11)5-10(12,13)9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWJTLSCKGKIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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